Einecs 239-414-3

Description

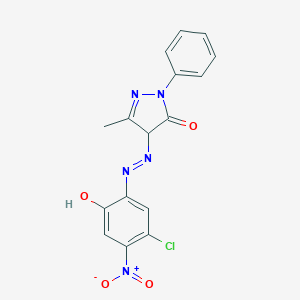

The compound Einecs 239-414-3 is a synthetically produced organic molecule characterized by the presence of an azo group (-N=N-) that connects a substituted phenyl ring to a pyrazolone (B3327878) heterocyclic system. This structural feature is the basis of its classification as a pyrazolone azo dye. Such dyes are known for their vibrant colors, which arise from the extended π-conjugated system created by the interconnected aromatic and heterocyclic rings. youtube.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Einecs Number | 239-414-3 |

| CAS Number | 15394-93-1 |

| Chemical Name | 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one |

| Molecular Formula | C16H12ClN5O4 |

| Molecular Weight | 373.75 g/mol |

Azo dyes constitute the largest and most versatile class of synthetic colorants, accounting for a significant portion of the dyes used in the textile, printing, and coatings industries. primachemicals.com Research in this field is extensive and multifaceted, covering aspects from the synthesis of novel dye structures with enhanced properties to the investigation of their applications and environmental impact. wikipedia.org

The compound this compound is a monoazo dye, meaning it contains a single azo linkage. Its structure incorporates a pyrazolone moiety, a five-membered heterocyclic ring. Pyrazolone derivatives are frequently used as coupling components in the synthesis of azo dyes and are known to produce bright yellow, orange, and red shades. researchgate.net The presence of substituents on the phenylazo group, such as the chloro, hydroxy, and nitro groups in this specific compound, plays a crucial role in determining its color, fastness properties, and potential applications. For instance, the nitro group is an electron-withdrawing group that can significantly influence the electronic properties of the dye molecule and, consequently, its absorption spectrum.

The academic significance of pyrazolone azo dyes, as a class, is well-established. They are subjects of research for their dyeing properties on various fibers, including polyester (B1180765). researchgate.netresearchgate.net Furthermore, the incorporation of heterocyclic rings like pyrazole (B372694) can impart interesting biological activities to the molecules, leading to investigations into their potential as antibacterial, antifungal, and anticancer agents. rsc.orgnih.gov

However, a specific and in-depth academic focus on this compound appears to be limited in publicly available research. While the synthesis and properties of analogous pyrazolone azo dyes are described in the literature, detailed studies and research findings specifically for this compound are not readily found. This represents a significant research gap. Further investigation into the precise tinctorial properties, fastness characteristics on different substrates, and potential biological activities of 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one could yield valuable scientific insights. The presence of a chromium complex of a similar compound suggests a potential for research into metal-complex dyes, which are known for their superior fastness properties. epa.gov

The history of azo dyes dates back to the mid-19th century, with their discovery being a pivotal moment in the development of synthetic organic chemistry. youtube.com The fundamental reaction for their synthesis, the diazotization of a primary aromatic amine followed by coupling with an electron-rich species, remains a cornerstone of industrial dye production.

The use of pyrazolone derivatives as coupling components has a long history in the production of azo pigments and dyes. researchgate.net These compounds have been instrumental in expanding the palette of available synthetic colors. The general synthetic route to pyrazolone azo dyes involves the reaction of a diazotized aromatic amine with a pyrazolone derivative. In the case of this compound, this would involve the diazotization of 2-amino-4-chloro-6-nitrophenol (B19034) and its subsequent coupling with 3-methyl-1-phenyl-2-pyrazolin-5-one.

The applications of pyrazolone azo dyes are historically rooted in the textile industry for dyeing wool, silk, and later, synthetic fibers like polyester. researchgate.netresearchgate.net They are also used in the formulation of pigments for paints, inks, and plastics. primachemicals.com The specific combination of substituents in this compound suggests its potential use as a disperse dye, which is a class of non-ionic dyes suitable for coloring hydrophobic fibers.

Structure

3D Structure

Properties

CAS No. |

15394-93-1 |

|---|---|

Molecular Formula |

C16H12ClN5O4 |

Molecular Weight |

373.75 g/mol |

IUPAC Name |

4-[(5-chloro-2-hydroxy-3-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C16H12ClN5O4/c1-9-14(16(24)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)23)22(25)26/h2-8,14,23H,1H3 |

InChI Key |

OJTGJINHHPXTJI-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl)C3=CC=CC=C3 |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for the Chemical Compound

Mechanistic Studies of Azo Coupling Reactions and Precursor Synthesis

The synthesis of Solvent Yellow 124 is primarily achieved through a classic organic reaction pathway: the diazotization of an aromatic amine followed by an azo coupling reaction. smolecule.comnih.gov This two-step process begins with the transformation of a primary aromatic amine into a diazonium salt. This salt then acts as an electrophile, reacting with a coupling component—typically an electron-rich species like a substituted aniline (B41778) or phenol (B47542)—to form the characteristic azo bond (–N=N–), which is the chromophore responsible for the dye's yellow color. smolecule.comnih.gov

Investigation of Reaction Kinetics and Thermodynamic Parameters

The efficiency and yield of azo dye synthesis are heavily influenced by reaction kinetics and thermodynamics. The formation of the diazonium salt is a critical step that is highly sensitive to temperature. acs.org These reactions are typically conducted at low temperatures, often between 0 and 10°C, because diazonium salts are generally unstable and can decompose, especially when dry. nih.govacs.org Maintaining a low temperature minimizes the decomposition of the diazonium intermediate into undesired phenol byproducts. nih.gov

The rate of reagent addition is another crucial kinetic parameter. acs.org Controlled, slow addition of reagents ensures that localized concentration gradients are avoided and that the reaction proceeds smoothly, maximizing the yield of the desired diazonium salt before the subsequent coupling step. The coupling reaction itself is an electrophilic aromatic substitution, and its rate depends on the nucleophilicity of the coupling agent and the electrophilicity of the diazonium ion.

| Parameter | Optimal Condition/Observation | Rationale |

| Temperature | 0–10 °C | Minimizes decomposition of the unstable diazonium salt intermediate. nih.govacs.org |

| Reagent Addition | Slow and controlled | Prevents localized high concentrations and side reactions. acs.org |

| pH | Acidic medium | Essential for the initial diazotization step to form the diazonium salt. nih.gov |

Exploration of Catalytic Systems and Reaction Conditions

Traditional synthesis of azo dyes relies on stoichiometric amounts of mineral acids (like HCl) and sodium nitrite (B80452) for the diazotization step. rsc.org However, research has increasingly focused on catalytic systems to improve reaction efficiency and environmental performance. Solid acid catalysts have emerged as a significant area of exploration for diazotization reactions. researchgate.net

These heterogeneous catalysts offer several advantages over traditional liquid acids, including easier separation, reduced acid waste, and potential for reuse. rsc.orgresearchgate.net Examples of such catalysts explored for azo dye synthesis include:

Nano BF₃·SiO₂: This solid acid has been shown to be an efficient catalyst for diazotization under solvent-free conditions. It also has the distinct advantage of stabilizing the resulting diazonium salt, allowing it to be kept at room temperature for extended periods without significant degradation. researchgate.nettandfonline.com

Sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H): These catalysts provide an eco-friendly alternative for the synthesis of azo dyes, enabling reactions to occur via simple grinding methods at room temperature and avoiding the use of toxic solvents. researchgate.net

Polytetrafluoroethylene (PTFE): In a novel one-pot synthesis method for industrial azo pigments, granular PTFE has been used in a mechanically agitated aqueous mixture. This approach is notable for allowing the reuse of wastewater and excess acid, significantly improving the process's green credentials. rsc.org

| Catalyst System | Type | Key Advantages |

| Nano BF₃·SiO₂ | Solid Acid | High efficiency, stabilizes diazonium salts, enables solvent-free conditions. researchgate.nettandfonline.com |

| Fe₃O₄@SiO₂-SO₃H | Magnetic Solid Acid | Eco-friendly, allows for grinding/solvent-free methods, easy separation. researchgate.net |

| Granular PTFE | Additive/Phase Transfer | Facilitates one-pot synthesis, allows for wastewater and acid recycling. rsc.org |

Isolation, Purification, and Characterization of Synthetic Intermediates

The purity of the final azo dye product is critical, particularly for applications like Solvent Yellow 124 where a certified reference material with a purity of 95.0 ± 1.2% m/m exists. researchgate.net Achieving such purity requires effective isolation and purification of both the final compound and its synthetic intermediates. The primary intermediates in the synthesis of Solvent Yellow 124 are the benzenediazonium (B1195382) salt and the N-substituted aniline coupling component.

Standard laboratory and industrial techniques for isolation and purification include:

Crystallization: This is a common method for purifying solid organic compounds. For azo dyes, it often involves "salting out," where an inorganic salt is added to a solution to decrease the dye's solubility and induce crystallization. google.com Recrystallization from a suitable solvent or solvent mixture, such as water-ethanol, can further enhance purity. researchgate.net

Chromatography: Techniques like column chromatography are used for separation, although they can be expensive on a large scale. researchgate.net High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing purity and is used in the certified analysis of Solvent Yellow 124. researchgate.neteuropa.eu

Steam Distillation: This older technique can be effective for removing volatile starting materials from the less volatile dye product. researchgate.net

Characterization of intermediates and the final product relies on a suite of modern analytical methods to confirm identity and structure.

Sustainable Synthesis Approaches and Green Chemistry Principles

The chemical industry is under increasing pressure to adopt more sustainable practices, and the synthesis of azo dyes is no exception. Green chemistry principles are being applied to develop new methodologies that are more environmentally benign, safer, and more efficient.

Key sustainable approaches relevant to the synthesis of Solvent Yellow 124 include:

Solvent-Free Reactions: The use of grinding techniques or solid-supported catalysts allows for reactions to proceed without the need for large volumes of potentially toxic organic solvents. tandfonline.comresearchgate.net This reduces waste and simplifies the work-up process.

One-Pot Synthesis: Transforming traditional two-pot processes into a single-pot method reduces operational complexity, energy consumption, and waste. rsc.org The use of PTFE to facilitate a one-pot diazotization and coupling is a prime example of this approach. rsc.org

Continuous Flow Processing: Shifting from traditional batch manufacturing to continuous flow processes, for instance using bubble column reactors, offers significant sustainability benefits. rsc.org Studies have shown this can lead to higher yields, a 2.4 to 4.5 times smaller plant footprint, and a 39-42% reduction in water consumption compared to industrial batch processes. rsc.org

Use of Recyclable Catalysts: Heterogeneous solid acid catalysts can be recovered after the reaction and reused, which contrasts sharply with the single-use, difficult-to-remove mineral acids used in conventional methods. rsc.orgresearchgate.net

| Green Chemistry Approach | Description | Sustainability Benefit |

| Solvent-Free Synthesis | Performing reactions by grinding reagents together, often with a solid catalyst. tandfonline.comresearchgate.net | Eliminates solvent waste, reduces toxicity, simplifies purification. |

| One-Pot Reactions | Combining multiple reaction steps (e.g., diazotization and coupling) into a single reactor. rsc.org | Reduces energy, materials, and waste; improves process efficiency. |

| Continuous Flow Reactors | Moving from large batch reactors to smaller, continuous systems. rsc.org | Lowers water and energy use, reduces plant footprint, improves safety and consistency. |

| Recyclable Catalysts | Employing solid-phase catalysts that can be easily separated and reused. researchgate.net | Minimizes acid waste, lowers costs, and improves atom economy. |

Environmental Transformation and Degradation Pathways of the Chemical Compound

Photolytic Degradation Mechanisms and Kinetics

Photochemical degradation is a significant pathway for the breakdown of fludioxonil (B1672872), particularly in aquatic systems and on soil surfaces exposed to sunlight. envipath.org The process involves both direct absorption of light and indirect reactions with photochemically produced reactive species.

The rate and extent of fludioxonil's photolytic degradation are heavily dependent on light conditions. Laboratory studies using xenon arc light, which simulates natural sunlight, have determined the photolytic half-life of fludioxonil in sterile aqueous solutions. fao.org In contrast, degradation in the dark is substantially slower, with half-lives in soil ranging from 143 days to over a year. envipath.org However, when exposed to sunlight, the dissipation half-life in field soil studies drops dramatically to between 7 and 52 days. envipath.org

Studies have shown that indirect photodegradation processes, driven by reactions with hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are crucial. nih.govacs.org The predicted half-life for fludioxonil in sunlit, near-surface waters, considering the reaction rate with singlet oxygen alone, is less than two days, indicating it is not persistent in such aquatic environments. acs.org

Table 1: Photolytic Degradation Half-Life of Fludioxonil

| Condition | Matrix | Half-Life (t½) | Reference |

|---|---|---|---|

| Xenon Arc Light (simulated summer sun, 40°N) | Sterile Aqueous Solution (pH 7) | 8.7 days | fao.org |

| Sunlit Near-Surface Waters | Aquatic Systems | < 2 days | nih.govacs.org |

| Field Soil (with sunlight) | Soil | 7 - 52 days | envipath.org |

| Dark | Soil | 143 - >365 days | envipath.org |

The photolysis of fludioxonil leads to the formation of specific byproducts. The primary reactions in indirect photodegradation initiated by hydroxyl radicals and singlet oxygen occur on the pyrrole (B145914) ring of the fludioxonil molecule. nih.gov

Under UV-visible irradiation with either a mercury or xenon vapor lamp, one major photoproduct has been consistently identified in significant quantities. nih.gov The formation of this byproduct is proposed to occur through a pathway in degassed water. nih.gov

Table 2: Identified Major Photolytic Byproduct of Fludioxonil

| Byproduct Name | Chemical Formula | Analytical Method | Reference |

|---|---|---|---|

| 2-(2,2-difluorobenzo[d] envipath.orgnih.govdioxol-4-yl)-2-(nitrosomethylene)-4-oxobutanenitrile | C₁₂H₅F₂N₂O₃ | LC-HR-MS/MS | nih.gov |

Biotransformation Processes and Microbial Interactions

Microbial activity plays a key role in the degradation of fludioxonil, particularly in soil and sediment environments. envipath.orgnih.gov This biodegradation can lead to the complete removal and defluorination of the fungicide. nih.gov

The mechanism of action for fludioxonil in fungi involves the inhibition of a hybrid histidine kinase (HHK), which disrupts the osmotic stress response pathway. wisc.eduoup.com This interference leads to an increase in reactive oxygen species (ROS) and mitochondrial dysfunction, ultimately affecting cell wall integrity. nih.gov While the target enzymes for its fungicidal action are known, the specific enzymes responsible for its environmental biodegradation by non-target microorganisms are less characterized. Studies suggest that defluorination is a biologically mediated process but is not the initial catabolic step, as the removal of the parent compound occurs more rapidly than defluorination. nih.gov

Microbial consortia enriched from agricultural soil and estuarine sediments have demonstrated the ability to completely degrade fludioxonil. nih.govresearchgate.net The degradation by these consortia follows first-order kinetics. nih.gov Analysis of these effective consortia reveals the presence of several bacterial species, primarily from the Proteobacteria phylum. nih.govresearchgate.net

While consortia are effective, isolating the specific bacterial strains responsible for fludioxonil degradation has proven challenging. In one study, none of the individual bacterial strains isolated from an effective consortium showed the potential to biodegrade the compound on their own, suggesting complex synergistic interactions are necessary for the degradation process. nih.gov

Table 3: Microbial Genera Implicated in Fludioxonil Degradation

| Phylum | Common Genera | Environment | Reference |

|---|---|---|---|

| Proteobacteria | Pseudomonas | Agricultural Soil, Estuarine Sediment | nih.govresearchgate.net |

| Proteobacteria | Ochrobactrum | Agricultural Soil, Estuarine Sediment | nih.govresearchgate.net |

| Proteobacteria | Comamonas | Agricultural Soil, Estuarine Sediment | nih.govresearchgate.net |

Abiotic Chemical Transformations in Environmental Matrices

Beyond photolysis, other non-biological chemical transformations of fludioxonil can occur, although some pathways are not significant under typical environmental conditions.

Studies on hydrolysis have shown that fludioxonil is stable in water across a wide pH range. No significant degradation was observed in experiments conducted at pH 5, 7, and 9 over 32 days at 25°C. fao.org Even under simulated high-temperature processing conditions (e.g., pasteurization at 90°C, boiling at 100°C, and sterilization at 120°C), fludioxonil demonstrates high stability with no significant hydrolytic degradation. fao.org

However, indirect photodegradation via reactions with hydroxyl radicals (•OH) and singlet oxygen (¹O₂) is a significant abiotic transformation pathway in aquatic environments. nih.gov The calculated rate constants for these reactions are high (1.23 × 10¹⁰ M⁻¹ s⁻¹ for •OH and 3.69 × 10⁷ M⁻¹ s⁻¹ for ¹O₂ at 298K), leading to rapid transformation in sunlit surface waters. nih.gov

Environmental Fate Modeling and Predictive Studies

In the absence of experimental data, environmental fate models can be used to predict the distribution and persistence of chemicals in the environment. These models integrate data on a chemical's physical-chemical properties, degradation rates, and emission scenarios.

For azo dyes, quantitative structure-property relationship (QSPR) models have been developed to predict their adsorption affinity. tandfonline.com Machine learning models have also been used to predict the aerobic biodegradation of azo dyes. mdpi.com These models can help to estimate the simultaneous biological degradation of azo dyes and other contaminants like chromium. mdpi.com

Predictive models for the degradation of azo dyes often consider various parameters, including decolorization, the formation and degradation of by-products, and mineralization. nih.gov The development of accurate mathematical models is crucial for predicting the behavior of these compounds and assessing their potential environmental risk. nih.gov

Sophisticated Analytical Methodologies for the Chemical Compound

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to defining the compound's structure, with each technique providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within the N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide molecule. While specific spectral data for this exact compound is not publicly detailed, the expected ¹H and ¹³C NMR spectra can be inferred from its constituent parts: the isophthalamide (B1672271) core and the two 2,2,6,6-tetramethyl-4-piperidyl groups. chemicalbook.comchemicalbook.com The presence of the compound's structure is often confirmed via NMR analysis. tcichemicals.com

The ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons on the central benzene (B151609) ring, the N-H proton of the amide linkage, and the various protons of the tetramethylpiperidyl rings. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbons of the amide groups, the aromatic carbons, and the aliphatic carbons of the piperidyl moieties.

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H | 7.5 - 8.5 | 125 - 135 |

| Amide N-H | 7.0 - 8.0 | N/A |

| Piperidyl C-H (methine) | 3.5 - 4.5 | 45 - 55 |

| Piperidyl C-H₂ (methylene) | 1.5 - 2.5 | 40 - 50 |

| Piperidyl C-CH₃ (methyl) | 1.0 - 1.5 | 25 - 35 |

| Amide C=O | N/A | 165 - 175 |

| Aromatic C (quaternary) | N/A | 130 - 140 |

| Piperidyl C (quaternary) | N/A | 50 - 60 |

Mass Spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation behavior of the compound. The molecule has a molecular formula of C₂₆H₄₂N₄O₂ and a molecular weight of approximately 442.65 g/mol . nih.govuvabsorber.com In an MS analysis, the molecule would be expected to produce a prominent molecular ion peak ([M]+) or a protonated molecule peak ([M+H]+) corresponding to this mass.

Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation. For N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide, fragmentation would likely occur at the amide linkages, leading to the separation of the piperidyl groups from the central isophthaloyl core. Further fragmentation within the piperidyl ring itself can also be expected. Analysis of these patterns is critical for unambiguous identification and for trace-level detection in complex matrices.

Interactive Table 2: Predicted Key Mass Spectrometry Fragments

| Fragment Description | Predicted m/z Value |

| Protonated Molecular Ion [M+H]⁺ | 443.3 |

| Molecular Ion [M]⁺ | 442.3 |

| Loss of one tetramethylpiperidylamino group | ~286 |

| Isophthaloyl dication | ~132 |

| Tetramethylpiperidyl fragment ion | ~140 |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in a molecule by analyzing its vibrational modes. mdpi.com For N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide, these techniques are used to confirm the presence of key structural features.

The FTIR and Raman spectra would show characteristic bands for the N-H and C=O stretching of the amide groups (Amide I and Amide II bands), C-H stretching from the aromatic and aliphatic parts, and vibrations associated with the benzene and piperidine (B6355638) rings. Comparing FTIR and Raman spectra can provide complementary information, as some vibrational modes may be more active in one technique than the other. nih.govillinois.edu

Interactive Table 3: Characteristic Vibrational Spectroscopy Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide | N-H Stretch | 3250 - 3400 | FTIR/Raman |

| Alkane | C-H Stretch | 2850 - 3000 | FTIR/Raman |

| Aromatic | C-H Stretch | 3000 - 3100 | FTIR/Raman |

| Amide (Amide I) | C=O Stretch | 1630 - 1680 | FTIR |

| Aromatic | C=C Stretch | 1450 - 1600 | FTIR/Raman |

| Amide (Amide II) | N-H Bend | 1510 - 1570 | FTIR |

Advanced Chromatographic Separations for Purity and Impurity Profiling

Chromatographic methods are essential for separating the target compound from impurities and related substances, ensuring its purity and quality.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide. Methods developed for similar hindered amine light stabilizers often utilize reverse-phase (RP) chromatography. sielc.comsielc.com A typical method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, often with an acid additive like formic acid to ensure good peak shape and MS compatibility. sielc.com

Detection can be performed using a Diode-Array Detector (DAD) for quantification based on UV absorbance or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS). LC-MS/MS is particularly powerful for impurity profiling, as it can identify and quantify impurities even at very low levels. The European Food Safety Authority (EFSA) has noted the use of chromatographic methods for analyzing this compound in migration studies from food contact materials. europa.eu

Interactive Table 4: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (210-280 nm) or ESI-MS/MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is suitable for analyzing thermally stable and volatile compounds. N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide itself has a high melting point (around 270-274 °C), but GC is often used to determine its purity, with standards exceeding 96.0%. tcichemicals.comuvabsorber.com

More importantly, GC is an excellent technique for identifying and quantifying volatile byproducts or unreacted starting materials from its synthesis. Potential volatile impurities could include precursors such as 2,2,6,6-tetramethyl-4-piperidinol (B29938) or related substances. nist.gov A high-temperature capillary column coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate for such an analysis.

Interactive Table 5: Typical GC Method Parameters

| Parameter | Condition |

| Column | High-temperature capillary column (e.g., DB-5HT) |

| Injector Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C |

| Carrier Gas | Helium |

| Detector | FID or MS |

| Detector Temperature | 320 °C |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive analysis of complex organic molecules like 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These methods provide a high degree of selectivity and sensitivity, enabling both qualitative identification and quantitative measurement. The most relevant hyphenated techniques for this class of compounds include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often with tandem mass spectrometry (MS/MS) for enhanced structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of azo dyes, as it can handle the low volatility and thermal lability characteristic of these compounds. In a typical LC-MS analysis of a pyrazolone (B3327878) azo dye, a high-performance liquid chromatography (HPLC) system is used to separate the analyte from other components in a sample. The eluent from the HPLC column is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

Research on similar pyrazolone derivatives indicates that various LC-MS configurations can be employed. For instance, Atmospheric Pressure Chemical Ionization (APCI) in negative mode (APCI-) has been shown to be effective for the analysis of reaction products of pyrazolones, frequently forming [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) is crucial for structural confirmation, where a specific parent ion is selected and fragmented to produce a characteristic pattern of daughter ions.

Table 1: Illustrative LC-MS/MS Parameters for Pyrazolone Azo Dye Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Collision Gas | Argon |

| Collision Energy | Optimized for specific transitions |

This table represents typical starting parameters for method development and would require optimization for the specific analysis of 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for intact azo dyes due to their low volatility, GC-MS can be a valuable tool, particularly when coupled with pyrolysis (Py-GC/MS). Pyrolysis breaks down the large dye molecule into smaller, more volatile fragments that are characteristic of its structure. This technique has been successfully applied to the analysis of various synthetic organic pigments, including disazopyrazolone pigments. The resulting pyrogram provides a fingerprint of the original compound, allowing for its identification.

Another application of GC-MS in the context of azo dyes is the analysis of their reductive cleavage products. Aromatic amines, which can be formed from the breakdown of azo dyes, are amenable to GC-MS analysis, often after a derivatization step to increase their volatility.

Table 2: Potential Pyrolysis-GC/MS Conditions for Azo Dye Analysis

| Parameter | Value |

| Pyrolysis | |

| Pyrolysis Temperature | 500 - 700 °C |

| Gas Chromatography | |

| Column | DB-5ms or similar non-polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 300 °C |

| Oven Program | Ramped temperature program (e.g., 50 to 300 °C) |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 550 amu |

This table outlines general conditions for Py-GC/MS analysis and would need to be adapted for the specific target analyte.

Detailed Research Findings

Specific, detailed research findings on the comprehensive analysis of 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using hyphenated techniques are not widely available in public literature. However, studies on analogous pyrazolone azo dyes provide insight into the expected analytical behavior.

For example, the mass spectra of pyrazolone-containing compounds often reveal characteristic fragment ions. In ESI-MS, the molecular ion peak ([M-H]⁻ or [M+H]⁺) is typically observed, confirming the molar mass of the compound. Tandem MS experiments would likely show fragmentation patterns corresponding to the cleavage of the azo bond and fragmentation within the pyrazolone and substituted phenyl rings. The presence of chlorine and nitro groups would produce characteristic isotopic patterns and fragmentation pathways that are key to the identification of this specific molecule.

The analysis of complex mixtures containing azo dyes often requires extensive sample preparation to extract the analyte of interest. This can include liquid-liquid extraction or solid-phase extraction (SPE) prior to instrumental analysis. The choice of extraction method depends on the sample matrix and the physicochemical properties of the dye.

Computational and Theoretical Chemistry of the Chemical Compound

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. It is a widely used and versatile tool in computational chemistry.

DFT calculations would be employed to determine the ground-state electronic energy and electron density of the title compound. From these fundamental properties, a wealth of information about the molecule's stability and reactivity can be derived. Key parameters calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT can be used to generate maps of electron density and electrostatic potential (ESP). An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1H-pyrazol-5(4H)-one, this would highlight reactive sites, such as the oxygen and nitrogen atoms of the nitro, hydroxyl, azo, and pyrazolone (B3327878) groups.

Illustrative DFT-Calculated Electronic Properties This table represents the type of data that would be generated from a DFT analysis. The values are hypothetical.

| Parameter | Hypothetical Value | Significance |

| Total Energy | -1450.25 Hartrees | Indicator of molecular stability |

| HOMO Energy | -6.8 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -2.1 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While a 2D structure shows the connectivity of atoms, the actual function and interaction of a molecule are governed by its three-dimensional shape, or conformation. Molecular modeling encompasses a range of techniques used to build, visualize, and analyze the 3D structures of molecules.

For a molecule like 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1H-pyrazol-5(4H)-one, which has several single bonds, multiple conformations are possible due to rotation around these bonds. Conformational analysis would be performed to identify the most stable, low-energy arrangements of the molecule. This typically involves systematically rotating bonds and calculating the potential energy of each resulting structure using molecular mechanics force fields or quantum mechanical methods.

Molecular Dynamics (MD) simulations would provide a more dynamic picture. An MD simulation calculates the motion of every atom in the molecule over time by solving Newton's equations of motion. This would allow researchers to observe the molecule's flexibility, vibrational modes, and the transitions between different conformations in a simulated environment (e.g., in a solvent like water). This is crucial for understanding how the molecule might adapt its shape to bind to a biological target or interact with other molecules.

Illustrative Conformational Analysis Data This table illustrates potential results from a conformational search, showing relative energies of different spatial arrangements (conformers).

| Conformer | Dihedral Angle (C-N=N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5° | 0.00 | 75.2 |

| 2 | -15.0° | 1.25 | 15.5 |

| 3 | 155.2° | 2.10 | 9.3 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

To build a QSAR/QSPR model for a class of compounds including 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1H-pyrazol-5(4H)-one, one would first need experimental data for a set of structurally similar molecules (analogues). For each molecule, a set of "molecular descriptors" is calculated. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that links these descriptors to the observed activity or property. A robust model could then be used to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics and prioritizing synthetic efforts.

Illustrative Molecular Descriptors for QSAR/QSPR This table shows examples of descriptors that would be calculated for the title compound to be used in a QSAR or QSPR study.

| Descriptor Class | Descriptor Example | Hypothetical Value | Property Represented |

| Constitutional | Molecular Weight | 373.75 g/mol | Size |

| Topological | Wiener Index | 1258 | Molecular branching and compactness |

| Geometric | Molecular Surface Area | 350.5 Ų | Shape and size |

| Electronic | LogP (Octanol-Water Partition) | 2.85 | Lipophilicity/Hydrophobicity |

| Quantum-Chemical | LUMO Energy | -2.1 eV | Electron accepting ability |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. Using methods like DFT, it is possible to calculate theoretical spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra.

For 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1H-pyrazol-5(4H)-one, calculating the ¹H and ¹³C NMR chemical shifts would help in assigning the peaks in an experimental spectrum to specific atoms in the molecule. Similarly, calculating the vibrational frequencies would predict the positions of absorption bands in its IR spectrum, corresponding to specific bond stretches and bends (e.g., C=O stretch, N-H bend, N=N stretch).

Furthermore, computational methods can be used to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This would allow for the study of, for example, the mechanism of its synthesis or its potential degradation pathways. Identifying the transition state structures and their associated energy barriers provides a quantitative understanding of the reaction's feasibility and kinetics.

Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table provides a hypothetical comparison to show how calculated data is used to validate experimental findings.

| Nucleus | Predicted ¹³C NMR Shift (ppm) | Experimental ¹³C NMR Shift (ppm) |

| Carbonyl C (C=O) | 165.2 | 164.8 |

| Methyl C (-CH₃) | 14.8 | 15.1 |

| C-Cl | 128.9 | 129.3 |

| C-NO₂ | 142.1 | 141.7 |

Table of Mentioned Compounds

| EINECS Number | CAS Number | Chemical Name |

| 239-414-3 | 15394-93-1 | 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1H-pyrazol-5(4H)-one |

Mechanistic Research on Material Interactions and Functional Applications Theoretical Focus

Photostability and Lightfastness Mechanisms in Polymer Systems

The high lightfastness of Solvent Yellow 93, a methine dye featuring a pyrazolone (B3327878) heterocyclic structure, is a direct consequence of its molecular architecture. worlddyevariety.comwikipedia.orggoogle.com The stability of pyrazolone-based dyes against photodegradation is a critical attribute for their application in polymers and coatings exposed to sunlight. primachemicals.com The mechanism of its photostability is rooted in the efficient dissipation of absorbed light energy across its extensive conjugated π-electron system. This system allows for the absorption of photons in the visible spectrum, which excites electrons to higher energy states (π→π* transitions). A highly stable molecule can harmlessly dissipate this excess energy through non-radiative pathways, such as vibrational relaxation, returning to its ground state without undergoing chemical alteration.

The pyrazolone ring, being a heterocyclic group, plays a significant role in stabilizing the molecule. dyestuffscn.com When degradation does occur, it is typically a photo-oxidation reaction, where the excited state of the dye molecule interacts with oxygen. dyestuffscn.com The presence of electron-withdrawing groups within a dye's structure can lower the electron cloud density on the chromophore, making it less susceptible to photo-oxidation and thus improving light fastness. dyestuffscn.com The inherent structure of Solvent Yellow 93 provides a high degree of resistance to these degradation pathways, contributing to its excellent light fastness ratings in various polymer systems. modernscientificpress.comprecisechem.com The polymer matrix itself can also influence photostability; a rigid, low-permeability polymer can limit the diffusion of oxygen and other degrading species to the dye molecule, further enhancing its lifespan.

Dispersion and Aggregation Behavior in Coating Formulations

The performance of Solvent Yellow 93 in a coating formulation is heavily dependent on its state of dispersion. As a solvent dye, it is designed to dissolve completely in organic solvents to form a true molecular solution, resulting in a transparent and uniformly colored film. primachemicals.com Its solubility characteristics—soluble in solvents like alcohols, esters, and ketones but insoluble in water—dictate its use in solvent-borne coating systems. worlddyevariety.comprimachemicals.com The process of dissolution is governed by intermolecular forces; for the dye to dissolve, the energy gained from solvent-solute interactions must overcome the solute-solute and solvent-solvent interactions.

Aggregation is a phenomenon where dye molecules associate in solution to form dimers or higher-order clusters. This is often driven by hydrophobic interactions and strong intermolecular van der Waals forces between the large, planar dye molecules. atto-tec.com Aggregation is detrimental to the quality of a coating, as it can lead to a loss of color strength, reduced transparency, and potential flocculation, where the aggregates are rejected by the paint system. pcimag.com The tendency to aggregate increases with dye concentration and can be influenced by the specific solvent used. Formulators of coatings aim to create conditions that favor a stable, monomolecular dispersion. This is often achieved by selecting a solvent system with optimal solvency power for both the dye and the binder resin, ensuring compatibility and preventing the dye molecules from clumping together. doxuchem.comspecialchem.com

Interfacial Phenomena in Adhesion Science

While the primary role of a dye is coloration, its presence within a coating can influence the system's adhesion to a substrate. Adhesion is an interfacial phenomenon, and the molecules present at the coating-substrate boundary govern the strength of the bond. specialchem.com According to the adsorption theory of adhesion, forces such as van der Waals forces and hydrogen bonds between the coating and the substrate are responsible for adhesion. specialchem.com For these forces to be effective, intimate molecular contact is required, which is achieved when the liquid coating properly "wets" the substrate surface.

Optical Properties and Color Science: Theoretical Aspects of Chromophore Design

The distinct greenish-yellow hue of Solvent Yellow 93 is a direct result of its molecular structure, specifically the nature of its chromophore. worlddyevariety.com As a methine dye, its chromophore consists of two pyrazolone rings connected by a methine bridge (=CH-). worlddyevariety.com This arrangement creates a long, conjugated system of alternating single and double bonds, which includes the phenyl groups attached to the nitrogen atoms of the pyrazolone rings. primachemicals.comnih.gov

According to color science theory, a compound appears colored because it absorbs light at specific wavelengths in the visible spectrum and reflects or transmits others. The perceived color is the complement of the absorbed color. The extended π-electron system in Solvent Yellow 93 is responsible for absorbing light energy. This absorption corresponds to a π→π* electronic transition, where an electron is promoted from a bonding (π) orbital to an anti-bonding (π*) orbital. For Solvent Yellow 93, the energy gap between these orbitals corresponds to the energy of photons in the blue-violet region of the spectrum (approximately 400-450 nm). Consequently, the dye absorbs this light and reflects the remaining wavelengths, which our eyes perceive as yellow. The precise color is determined by the length of the conjugated system and the presence of various substituent groups (auxochromes), which can modulate the energy levels of the molecular orbitals and thus shift the absorption maximum. nih.gov

Dye-Substrate Interactions in Textile Chemistry

Solvent Yellow 93 is used for the coloration of hydrophobic synthetic fibers, most notably polyester (B1180765) (polyethylene terephthalate (B1205515), PET). medchemexpress.comepsilonpigments.com The mechanism of dyeing falls under the "solid solution" or "physical" theory of dye-fiber interaction. dalalinstitute.com In this model, no chemical bonds are formed between the dye and the fiber. Instead, the interaction is based on intermolecular forces. slideshare.net

Polyester fibers are hydrophobic and have a compact, crystalline structure with amorphous regions. The dyeing process is typically carried out at high temperatures (e.g., 130°C) under pressure in an aqueous dispersion. At these temperatures, the amorphous regions of the polyester fiber swell, allowing the small, non-ionic, and hydrophobic molecules of Solvent Yellow 93 to diffuse from the water phase into the fiber's interior. dalalinstitute.com Once inside, the dye molecules are held in place primarily by van der Waals forces and hydrophobic interactions. As the fiber cools, it reverts to a more crystalline state, physically trapping the dye molecules within the polymer matrix. dalalinstitute.com The insolubility of the dye in water is crucial for good wash fastness, as it prevents the dye from easily leaching out of the fiber during laundering. worlddyevariety.com The good affinity and penetration of such dyes result in level and bright colorations with good fastness properties. modernscientificpress.com

Data Tables

Chemical and Physical Properties

| Property | Value | Source(s) |

| Common Name | Solvent Yellow 93 | worlddyevariety.comnih.gov |

| IUPAC Name | (4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one | nih.gov |

| C.I. Name | 48160 | worlddyevariety.comepsilonpigments.com |

| CAS Number | 4702-90-3 | worlddyevariety.comnih.gov |

| EC Number | 225-184-1 | nih.govepsilonpigments.com |

| Molecular Formula | C₂₁H₁₈N₄O₂ | worlddyevariety.comnih.gov |

| Molecular Weight | 358.39 g/mol | worlddyevariety.comnih.gov |

| Appearance | Greenish-yellow powder | worlddyevariety.com |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, acetone | worlddyevariety.com |

Fastness Properties in Polystyrene (PS)

| Property | Rating/Value | Source(s) |

| Heat Resistance | 300 °C | precisechem.com |

| Light Fastness (Full Shade) | 8 (Excellent) | precisechem.com |

| Light Fastness (Reduced Tinting) | 7-8 (Very Good - Excellent) | precisechem.com |

| Migration Resistance | 5 (Excellent) | precisechem.com |

| Density | 1.45 g/cm³ | precisechem.com |

| Melting Point | ~180 °C | precisechem.com |

Note: Light fastness is rated on a scale of 1 to 8, where 8 is the highest level of fastness. Migration resistance is rated on a scale of 1 to 5, where 5 indicates no migration.

Compound Names Mentioned

| Name | Type |

| Einecs 239-414-3 | Number provided in prompt (Incorrect) |

| Solvent Yellow 93 | Colour Index (C.I.) Generic Name |

| (4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one | IUPAC Name |

| C.I. 48160 | Colour Index (C.I.) Constitution Number |

| CAS 4702-90-3 | Chemical Abstracts Service Registry Number |

| EINECS 225-184-1 | European Inventory of Existing Commercial Chemical Substances Number |

| Transparent Yellow 3G | Common Trade Name |

| Pyrazolone | Chemical Class |

| Methine Dye | Chemical Class |

| Polyester / Polyethylene terephthalate (PET) | Substrate |

| Ethanol | Solvent |

| Chloroform | Solvent |

| Acetone | Solvent |

Environmental Chemistry and Ecotoxicological Research Paradigms Mechanistic Focus

Mechanistic Insights into Aquatic Biotransformation in Non-Target Organisms

Azo dyes, a large and diverse group of synthetic organic colorants, can enter aquatic environments through industrial effluents. mdpi.com Their biotransformation in non-target organisms like fish, algae, and invertebrates is a key area of ecotoxicological research.

Investigation of Bioavailability and Uptake Mechanisms

The bioavailability of azo dyes to aquatic organisms is largely governed by their physicochemical properties, such as water solubility and molecular size. mst.dk Ionic azo dyes, which are generally water-soluble, are expected to have different uptake pathways than non-ionic, disperse dyes that are sparingly soluble. mst.dk

The uptake of azo dyes by aquatic organisms can occur through various routes, including absorption across gill surfaces, ingestion of contaminated water or food, and dermal contact. For instance, studies on various fish species have shown that these compounds can be absorbed from the gastrointestinal tract. researchgate.net However, the molecular complexity and size of many azo dyes can limit their ability to permeate biological membranes, potentially reducing their bioavailability. mst.dk Research on disperse dyes has indicated that despite high lipophilicity, which would suggest a strong potential for bioaccumulation, the observed bioaccumulation factors (BCF) in fish are often low. mst.dk This may be due to the formation of aggregates that hinder transport across cell membranes. mst.dk

Table 1: General Bioavailability Characteristics of Azo Dye Classes

| Dye Class | Water Solubility | Primary Uptake Route in Fish (Hypothesized) | General Bioaccumulation Potential |

| Ionic Azo Dyes | High | Gills, Gastrointestinal Tract | Low to Moderate |

| Non-ionic (Disperse) Azo Dyes | Low | Gastrointestinal Tract (via ingestion of particulates) | Low (despite high Kow) |

This table provides a generalized overview based on available literature for the broader class of azo dyes. Specific values for Einecs 239-414-3 are not available.

Cellular and Subcellular Responses to Environmental Exposure

Once taken up by an organism, azo dyes can undergo metabolic processes, primarily reduction of the azo bond (-N=N-), which can lead to the formation of potentially more toxic aromatic amines. gsconlinepress.comnih.gov This reductive cleavage is often mediated by azoreductase enzymes present in the liver of fish and in microorganisms within the gastrointestinal tract. researchgate.netnih.gov

Exposure to azo dyes and their metabolites can elicit a range of cellular and subcellular responses in aquatic organisms. Studies have documented histopathological changes in the gills, liver, and kidneys of fish exposed to certain azo dyes. nih.govresearchgate.net For example, research on the freshwater fish Catla catla exposed to Reactive Red 120 showed alterations in gill structure, such as hyperplasia and degenerated central axis. nih.gov In another study, exposure of the fish Labeo rohita to Basic Violet-1 led to irregularities and damage in red blood cells. nih.gov At the subcellular level, these compounds can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components like lipids, proteins, and DNA. nih.gov

Methodological Advances in Ecotoxicity Testing for Research Purposes

Evaluating the environmental risk of the vast number of azo dyes requires the development and application of advanced and efficient ecotoxicity testing methods.

Development of Novel Bioassays for Environmental Impact Screening

Traditional ecotoxicity tests often focus on acute lethality (LC50). However, current research emphasizes the development of novel bioassays that can detect sublethal effects at environmentally relevant concentrations. These assays often utilize sensitive endpoints such as enzymatic activity, gene expression, and behavioral changes.

For instance, bioassays have been developed to assess the genotoxic potential of azo dyes and their degradation products. tandfonline.com The micronucleus test, which detects chromosomal damage in erythrocytes of fish, has been used to evaluate the genotoxicity of various dyes. researchgate.net Furthermore, assays measuring the inhibition of key enzymes, like acetylcholinesterase in fish, can indicate neurotoxic effects. daneshyari.com The development of high-throughput screening (HTS) methods allows for the rapid testing of numerous chemicals, which is particularly useful for large chemical classes like azo dyes.

Application of 'Omics' Technologies in Ecotoxicology

'Omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are increasingly being applied in ecotoxicology to gain a comprehensive understanding of the molecular mechanisms of toxicity. nih.govnih.govresearchgate.net These technologies allow for the simultaneous measurement of thousands of molecules within an organism, providing a holistic view of the biological response to a chemical stressor.

For example, transcriptomics (the study of gene expression) has been used to investigate the effects of the azo dye Disperse Yellow 7 on the larvae of the Western clawed frog (Silurana tropicalis). nih.gov This research revealed that exposure to the dye in sediment altered the expression of genes related to cellular stress, androgen pathways, and cell death. nih.gov Such studies provide valuable insights into the modes of action of these compounds and can help in identifying sensitive biomarkers of exposure and effect. nih.govnih.gov

Sediment and Soil Contamination Dynamics: Transport and Fate

The transport and fate of azo dyes in the environment are influenced by their chemical properties and interactions with environmental matrices like soil and sediment. hse.gov.uk

Due to their generally low volatility, azo dyes are not expected to be significantly transported in the atmosphere. mst.dk In aquatic systems, their fate is largely determined by their water solubility and partitioning behavior. Water-soluble, ionic azo dyes tend to remain in the water column, while less soluble, non-ionic dyes are more likely to adsorb to suspended particles and eventually settle in the sediment. mst.dk

Once in the sediment, azo dyes can be subjected to anaerobic degradation by microorganisms, which can lead to the cleavage of the azo bond and the release of aromatic amines. gsconlinepress.comresearchgate.net These amines can have different mobility and toxicity profiles than the parent dye. The persistence and bioavailability of azo dyes and their metabolites in sediment and soil are critical factors in assessing their long-term environmental risk. nih.govtandfonline.com Studies have shown that the presence of azo dyes in soil can negatively impact microbial communities and key soil processes like nitrification. tandfonline.com The complex interactions between the chemical, the sediment/soil matrix, and the microbial populations determine the ultimate environmental fate of these compounds. researchgate.netnih.gov

No Specific Information Available for this compound

Following a comprehensive search for scientific literature and data pertaining to the chemical compound identified by Einecs number 239-414-3, it has been determined that there is a lack of specific information available in the public domain to construct a detailed article focusing solely on its environmental chemistry and ecotoxicological research paradigms.

The compound associated with this compound is chemically known as 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. While this identification places it within the broader category of azo dyes, searches for data specifically on its environmental fate, transport, ecotoxicity, and existing ecological risk assessments have not yielded any dedicated studies or detailed research findings.

General information is available for the class of azo dyes as a whole. This body of research indicates that azo dyes can be persistent in the environment and may break down into potentially harmful aromatic amines. ijrrjournal.comresearchgate.netijrar.orggsconlinepress.com The ecotoxicological effects of some azo dyes on aquatic organisms and their potential to inhibit photosynthesis have also been documented. ijrar.orgigem.org Furthermore, established frameworks for ecological risk assessment can be applied to this class of chemicals, often focusing on their breakdown products and potential for bioaccumulation. ijrrjournal.comgsconlinepress.comresearchgate.net

However, without specific studies on 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, any discussion of its environmental chemistry and ecotoxicology would be speculative and not adhere to the strict requirement of focusing solely on the specified compound. The scientific community has not published research that would allow for a thorough and informative article as outlined in the user's request.

Therefore, this article cannot be generated as requested due to the absence of specific data for this compound.

Compound Name

| EINECS Number | Chemical Name |

| 239-414-3 | 4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |

Regulatory Science and Policy Research for Chemical Compounds

Academic Contributions to Chemical Regulatory Frameworks

Academic research plays a pivotal role in shaping the regulatory frameworks that govern chemicals like pyrazolone (B3327878) azo dyes. From a scholarly perspective, regulations concerning these dyes are viewed as complex socio-technical systems designed to mitigate risks associated with specific chemical substances within globalized production and consumption networks. sustainability-directory.com This academic lens transcends mere compliance, fostering a critical evaluation of the efficacy of regulations, their unintended consequences, and their position within the broader discourse on sustainability and industrial responsibility. sustainability-directory.com

Research in this area often focuses on the lifecycle of dyes, from synthesis and application to their environmental fate and potential for degradation into harmful substances, such as carcinogenic aromatic amines. sustainability-directory.com Academic studies provide the foundational scientific evidence that informs the identification of hazardous substances and the establishment of regulatory limits. For instance, research into the reductive cleavage of azo dyes, which can release proscribed aromatic amines, directly underpins regulations like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework. sustainability-directory.com

Furthermore, academic contributions are crucial in developing and validating analytical methods for detecting restricted substances in various consumer products, ensuring that regulatory standards are enforceable. sustainability-directory.com The continuous evolution of these scientific insights ensures that regulatory frameworks remain relevant and effective in protecting human health and the environment.

Methodological Development for Environmental Risk Prioritization

The environmental risk assessment of chemical compounds is a systematic process that involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. For complex groups of chemicals like azo dyes, methodological developments are crucial for prioritizing substances that may pose the greatest risk.

Environmental risk assessment frameworks provide a structured approach to evaluating the potential adverse effects of human activities on the environment. chemycal.com These frameworks are essential for balancing developmental needs with environmental protection. chemycal.com For substances like pyrazolone azo dyes, which may be released into aquatic environments from industrial effluents, risk assessment methodologies focus on their potential for persistence, bioaccumulation, and toxicity (PBT).

Recent research has focused on developing more sophisticated models for predicting the environmental fate and transport of dyes and their degradation products. This includes the use of advanced computational tools and in-silico models to estimate key environmental parameters, which can help in prioritizing chemicals for further testing and regulatory action. The development of high-throughput screening methods and the use of alternative testing strategies, such as in-vitro assays and studies on lower-tier organisms like the freshwater amphipod Gammarus roeseli, are also significant academic contributions to refining risk assessment methodologies. researchgate.net These approaches aim to reduce the reliance on traditional animal testing while still providing robust data for regulatory decision-making.

Data Requirements and Scientific Challenges in Chemical Registration

The registration of chemical substances under regulatory frameworks like REACH in the European Union requires the submission of a comprehensive dataset on the intrinsic properties of the chemical and its potential risks. compliancegate.com For a substance like Einecs 239-414-3, the data requirements would be tiered based on the production or import volume.

A significant scientific challenge in the registration of azo dyes is the complexity of the substances themselves and their potential to metabolize or degrade into other compounds. Therefore, the registration dossier must not only address the parent compound but also its relevant degradation products, particularly any aromatic amines that could be formed.

The table below outlines the typical data requirements under REACH for a substance manufactured or imported in significant quantities.

| Information Requirement | Endpoint | Specifics for Azo Dyes |

|---|---|---|

| Physicochemical Properties | Melting/freezing point, boiling point, density, vapor pressure, water solubility, partition coefficient (n-octanol/water) | Crucial for predicting environmental fate and transport. |

| Toxicological Information | Acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye irritation, skin sensitization, mutagenicity, carcinogenicity, reproductive toxicity | Focus on the potential for skin sensitization and the genotoxic/carcinogenic potential of the parent dye and its cleavage products (aromatic amines). |

| Ecotoxicological Information | Toxicity to aquatic organisms (fish, daphnia, algae), biodegradation, bioaccumulation potential | Assessment of persistence in the environment and potential for harm to aquatic ecosystems is critical for dyes released in wastewater. |

The generation of this data can present scientific challenges, such as the development of appropriate analytical methods for detecting the substance and its degradation products in various matrices and the interpretation of toxicological and ecotoxicological data in the context of a complex environmental exposure scenario.

Global Harmonization of Chemical Management Principles

Given the global nature of the chemical and textile industries, the harmonization of chemical management principles is a critical objective to ensure a consistent level of protection for human health and the environment worldwide and to facilitate international trade. sgs.com The United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is a major international initiative in this regard. The GHS provides a standardized approach to hazard classification and communication through labels and safety data sheets. lookchem.comjapsonline.com

For azo dyes, global harmonization efforts focus on establishing consistent restrictions on substances that can release carcinogenic aromatic amines. sustainability-directory.com Regulatory bodies in the European Union, China, Japan, India, and other regions have implemented similar, though not always identical, restrictions. sustainability-directory.comsgs.comsgs.com These regulations typically include a list of banned aromatic amines and specify standardized testing methods to ensure compliance. sustainability-directory.comsgs.com

Academic and industry associations play a role in promoting harmonization by developing voluntary standards and sharing best practices for chemical management along the supply chain. sgs.com Challenges to full harmonization remain, including differences in the scope of regulations, the specific substances restricted, and the enforcement mechanisms in different jurisdictions. sustainability-directory.com Continued international cooperation and dialogue are essential to advancing the global harmonization of chemical management principles for azo dyes and other chemical compounds.

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Sustainable Chemistry and Circular Economy Principles for Azo Dyes

There is a significant research push towards making the synthesis and lifecycle of azo dyes more sustainable. Green chemistry principles are being applied to develop more environmentally friendly synthesis methods. This includes the use of solvent-free reaction conditions, microwave-assisted synthesis, and the use of recyclable catalysts. rsc.orgnih.gov For example, a microwave-assisted, catalyst-free method has been developed for the rapid synthesis of unsymmetrical azo dyes. nih.gov Research is also focused on the circular economy, with investigations into technologies for recovering and reusing direct dyes from wastewater to reduce pollution and conserve resources. meghmaniglobal.com

Nanotechnology Applications and Environmental Implications

Nanotechnology offers promising avenues for both the synthesis and degradation of azo dyes. Nano-catalysts, such as nano silica (B1680970) supported boron trifluoride, have been used to efficiently synthesize azo dyes under solvent-free conditions. researchgate.net In the realm of environmental remediation, green synthesized nanoparticles are being explored for the degradation of azo dyes in wastewater. chalcogen.ro For instance, lead nanoparticles synthesized using green methods have shown effectiveness in the solar catalytic degradation of azo dyes. chalcogen.ro Electrochemical sensors modified with nanoparticles are also being developed for the sensitive detection of azo dyes in various media. researchgate.net

Advanced Characterization of Environmental Microplastics and Associated Chemicals

Microplastics are a pervasive environmental contaminant, and they can act as carriers for other pollutants, including dyes. nih.gov Advanced analytical techniques are crucial for the chemical characterization of microplastics and the chemicals adsorbed onto them. acs.org Methods such as micro-Raman spectroscopy and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are used to identify the polymer composition of microplastics and any associated additives or adsorbed chemicals. horiba.comconncoll.edu This research is vital for understanding the fate and transport of dyes like C.I. Direct Black 19 in the environment and their potential to enter the food web through ingestion by organisms. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.